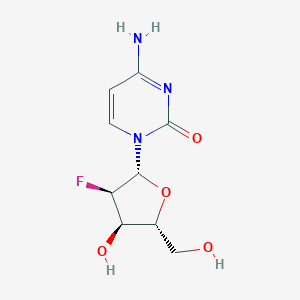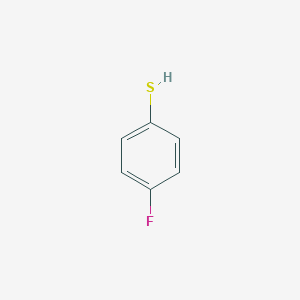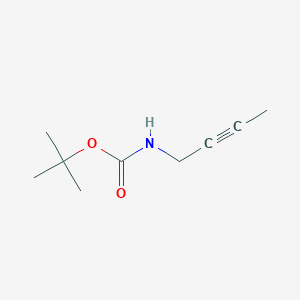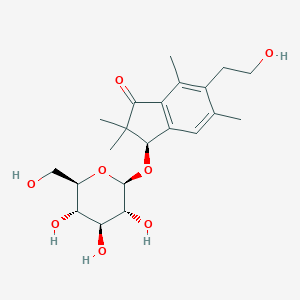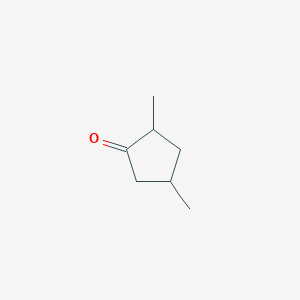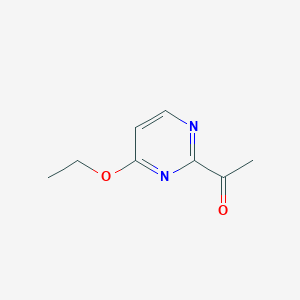
1-(4-Ethoxypyrimidin-2-yl)ethanone
概要
説明
1-(4-Ethoxypyrimidin-2-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPE and has a molecular formula of C8H10N2O2.
作用機序
The mechanism of action of EPE is not fully understood. However, it is believed that EPE acts as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting DHODH, EPE may inhibit the growth of cancer cells and other rapidly dividing cells.
生化学的および生理学的効果
EPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that EPE inhibits the growth of cancer cells and other rapidly dividing cells. EPE has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using EPE in lab experiments is its ease of synthesis. EPE can be synthesized in a few simple steps and is relatively inexpensive. However, one of the limitations of using EPE in lab experiments is its low solubility in water, which may limit its applications in certain experiments.
将来の方向性
There are several future directions for the research on EPE. One of the most significant future directions is the development of EPE derivatives with improved solubility and potency. EPE derivatives may have potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Another future direction is the study of the mechanism of action of EPE and its derivatives. Understanding the mechanism of action of EPE may lead to the development of more potent and selective inhibitors of DHODH.
科学的研究の応用
EPE has been used in various scientific research studies due to its potential applications in different fields. One of the most significant research applications of EPE is its use as a building block for the synthesis of other compounds. EPE has been used in the synthesis of various pyrimidine derivatives that have shown potential applications in the pharmaceutical industry.
特性
CAS番号 |
145947-97-3 |
|---|---|
製品名 |
1-(4-Ethoxypyrimidin-2-yl)ethanone |
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC名 |
1-(4-ethoxypyrimidin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-7-4-5-9-8(10-7)6(2)11/h4-5H,3H2,1-2H3 |
InChIキー |
LNLIGTYHRVFOBN-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC=C1)C(=O)C |
正規SMILES |
CCOC1=NC(=NC=C1)C(=O)C |
同義語 |
Ethanone, 1-(4-ethoxy-2-pyrimidinyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



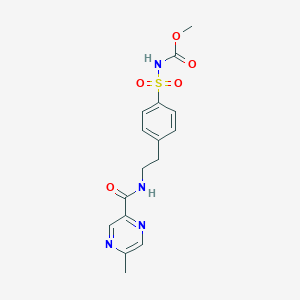

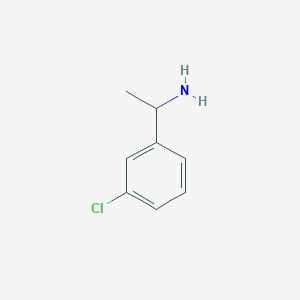
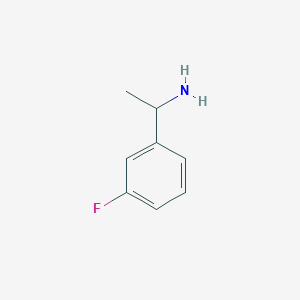
![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)
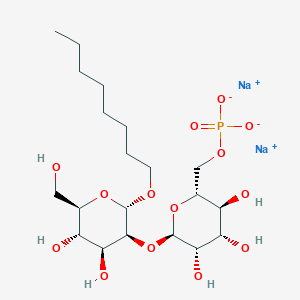
![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)
